6-ethyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-ethyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes a chromene core, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the piperidine ring and the sulfonyl group. Common reagents used in these reactions include ethyl acetoacetate, piperidine, and sulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions often require catalysts and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-ethyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study cellular processes and enzyme functions.
Mechanism of Action
The mechanism of action of 6-ethyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide: Shares a similar piperidine and sulfonyl structure but differs in the chromene core.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Contains a piperidine ring and is used as a stable free radical in various chemical reactions.
Uniqueness
6-ethyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core with a piperidine ring and a sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C24H26N2O5S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
6-ethyl-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H26N2O5S/c1-3-17-7-12-22-20(14-17)21(27)15-23(31-22)24(28)25-18-8-10-19(11-9-18)32(29,30)26-13-5-4-6-16(26)2/h7-12,14-16H,3-6,13H2,1-2H3,(H,25,28) |
InChI Key |
SISMZSQYIGCGJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C |
Origin of Product |
United States |
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